Cas no 130193-89-4 (benzyl (3R)-oxolane-3-carboxylate)

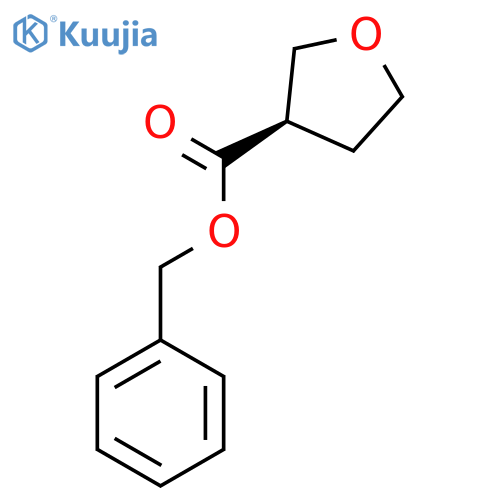

130193-89-4 structure

商品名:benzyl (3R)-oxolane-3-carboxylate

CAS番号:130193-89-4

MF:C12H14O3

メガワット:206.237763881683

CID:5302288

benzyl (3R)-oxolane-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Benzyl (R)-tetrahydrofuran-3-carboxylate

- starbld0001383

- 3-Furancarboxylic acid, tetrahydro-, phenylmethyl ester, (R)- (9CI)

- benzyl (3R)-oxolane-3-carboxylate

-

- インチ: 1S/C12H14O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1

- InChIKey: AESYHJVBIDLNFH-LLVKDONJSA-N

- ほほえんだ: O1CC[C@@H](C(=O)OCC2C=CC=CC=2)C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 209

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 35.5

benzyl (3R)-oxolane-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-1G |

benzyl (3R)-oxolane-3-carboxylate |

130193-89-4 | 95% | 1g |

¥ 2,237.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-1g |

benzyl (3R)-oxolane-3-carboxylate |

130193-89-4 | 95% | 1g |

¥2237.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-100mg |

benzyl (3R)-oxolane-3-carboxylate |

130193-89-4 | 95% | 100mg |

¥672.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566019-1g |

Benzyl (R)-tetrahydrofuran-3-carboxylate |

130193-89-4 | 98% | 1g |

¥5592.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-1.0g |

benzyl (3R)-oxolane-3-carboxylate |

130193-89-4 | 95% | 1.0g |

¥2237.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-5.0g |

benzyl (3R)-oxolane-3-carboxylate |

130193-89-4 | 95% | 5.0g |

¥6719.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-5G |

benzyl (3R)-oxolane-3-carboxylate |

130193-89-4 | 95% | 5g |

¥ 6,718.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-500mg |

benzyl (3R)-oxolane-3-carboxylate |

130193-89-4 | 95% | 500mg |

¥1491.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-500.0mg |

benzyl (3R)-oxolane-3-carboxylate |

130193-89-4 | 95% | 500.0mg |

¥1491.0000 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566019-5g |

Benzyl (R)-tetrahydrofuran-3-carboxylate |

130193-89-4 | 98% | 5g |

¥13436.00 | 2024-08-09 |

benzyl (3R)-oxolane-3-carboxylate 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

130193-89-4 (benzyl (3R)-oxolane-3-carboxylate) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:130193-89-4)benzyl (3R)-oxolane-3-carboxylate

清らかである:99%/99%/99%

はかる:500.0mg/1.0g/5.0g

価格 ($):187.0/280.0/842.0